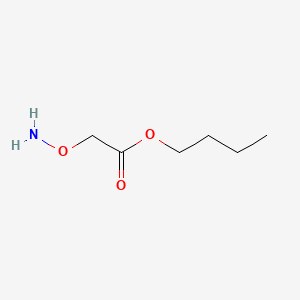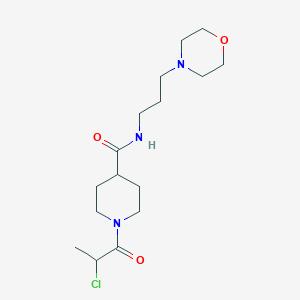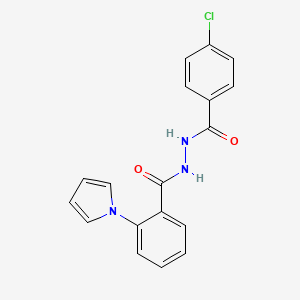
N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a useful research compound. Its molecular formula is C18H14ClN3O2 and its molecular weight is 339.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
N-substituted pyridine hydrazides, including compounds related to N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide, have been synthesized and characterized. These compounds undergo reactions with metal salts like cobalt(II), nickel(II), and copper(II) to form metal complexes, indicating their potential as ligands in the creation of coordination compounds. These complexes are characterized using techniques such as infrared spectroscopy (IR), thermogravimetric analysis (TG), and magnetic moment measurements. Their structural characterization suggests a neutral bidentate manner with ON donor sites for ligand coordination to the metal ions, showcasing their utility in inorganic chemistry and materials science for the development of new materials with specific magnetic and structural properties (Singh & Singh, 2012).
Biological Applications
The derivatives of compounds similar to this compound have been investigated for their antimicrobial and antifungal activities. These studies are crucial for identifying new potential therapeutic agents. For example, metal complexes derived from N-substituted pyridine hydrazides have shown promising biological activity against bacterial and fungal species, indicating their potential in developing new antimicrobial agents. Such compounds can be used in the treatment of infections caused by resistant microorganisms, contributing to the field of medicinal chemistry and pharmacology (Singh & Singh, 2012).
Fluorescence Probes and Sensing Applications
Compounds structurally related to this compound have been designed as fluorescence probes for metal ions, such as aluminum (Al3+). These compounds exhibit highly sensitive and selective fluorescence enhancement in the presence of Al3+, which can be attributed to a reduced intramolecular charge transfer and chelation enhanced fluorescence mechanism. This property is highly beneficial for the development of sensitive and selective sensors for metal ions, which have applications in environmental monitoring, clinical diagnostics, and research laboratories (Liu et al., 2017).
Anticancer Research
Research has also been conducted on the synthesis of new derivatives for potential anticancer evaluation. For instance, pyridine-3-carbonitrile derivatives, related in structure to this compound, have been synthesized and evaluated against human breast cancer cell lines. Such studies contribute to the discovery of new chemotherapeutic agents and the understanding of their mechanism of action against cancer cells, highlighting the compound's potential in oncological research (Mansour et al., 2021).
作用機序
Target of Action
The primary targets of 4-chloro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets by binding to the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This binding inhibits the normal functioning of these enzymes, leading to disruption in bacterial growth and proliferation .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase affects the fatty acid synthesis pathway in bacteria, leading to an inability to produce essential lipids . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway , which is vital for the synthesis of nucleotides in bacteria .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth and proliferation . This is due to the disruption of essential biochemical pathways in the bacteria caused by the inhibition of the Enoyl ACP Reductase and DHFR enzymes .
特性
IUPAC Name |
N'-(4-chlorobenzoyl)-2-pyrrol-1-ylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-9-7-13(8-10-14)17(23)20-21-18(24)15-5-1-2-6-16(15)22-11-3-4-12-22/h1-12H,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGIVYWFFPLHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

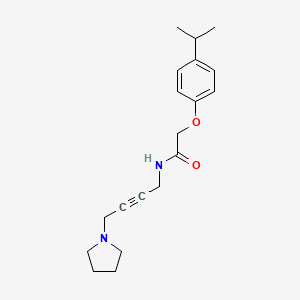
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2851601.png)

![4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2851605.png)
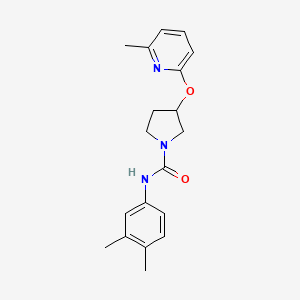


![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2851613.png)
![Ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2851614.png)
![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2851616.png)
![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2851617.png)
